Methyl-3,4-O-carbonyl-beta-D-galactopyranoside Methyl-3,4-O-carbonyl-beta-D-galactopyranoside
Brand Name: Vulcanchem
CAS No.: 136113-05-8
VCID: VC21262583
InChI: InChI=1S/C8H12O7/c1-12-7-4(10)6-5(3(2-9)13-7)14-8(11)15-6/h3-7,9-10H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1
SMILES: COC1C(C2C(C(O1)CO)OC(=O)O2)O
Molecular Formula: C8H12O7
Molecular Weight: 220.18 g/mol

Methyl-3,4-O-carbonyl-beta-D-galactopyranoside

CAS No.: 136113-05-8

Cat. No.: VC21262583

Molecular Formula: C8H12O7

Molecular Weight: 220.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl-3,4-O-carbonyl-beta-D-galactopyranoside - 136113-05-8

Specification

CAS No. 136113-05-8
Molecular Formula C8H12O7
Molecular Weight 220.18 g/mol
IUPAC Name (3aS,4R,6R,7R,7aR)-7-hydroxy-4-(hydroxymethyl)-6-methoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one
Standard InChI InChI=1S/C8H12O7/c1-12-7-4(10)6-5(3(2-9)13-7)14-8(11)15-6/h3-7,9-10H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1
Standard InChI Key NJYOQQXXQNRVOI-XUUWZHRGSA-N
Isomeric SMILES CO[C@H]1[C@@H]([C@@H]2[C@H]([C@H](O1)CO)OC(=O)O2)O
SMILES COC1C(C2C(C(O1)CO)OC(=O)O2)O
Canonical SMILES COC1C(C2C(C(O1)CO)OC(=O)O2)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator